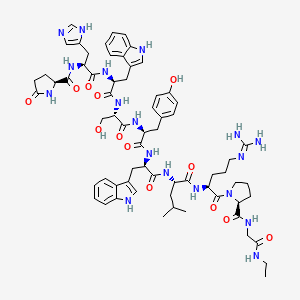
Pimonidazole
Übersicht
Beschreibung
Pimonidazole is a nitroimidazole drug . It has a molecular formula of C11H18N4O3 and a molecular weight of 254.290 g/mol . It is also known as Ro 03-8799 and PD 126675 . Pimonidazole is an effective and nontoxic exogenous 2-nitroimidazole hypoxia marker . It forms adducts with thiol groups in proteins, peptides, and amino acids .
Synthesis Analysis
Pimonidazole has been synthesized through various routes . One method involves the condensation of 2-nitroimidazole with 3-(1-piperidino)propylene oxide in refluxing . Another approach involves the creation of a pimonidazole-alkyne conjugate, known as Pimo-yne .
Molecular Structure Analysis
Pimonidazole contains a 2-nitroimidazole group . This group is reduced by nitroreductases (NTRs) and converted to an electrophilic species under hypoxia .
Chemical Reactions Analysis
Pimonidazole is reductively activated in hypoxic cells . The activated intermediate forms stable covalent adducts with thiol (sulphydryl) groups in proteins, peptides, and amino acids . The antibody reagent MAb1 binds to these adducts, allowing their detection by immunochemical means .
Wissenschaftliche Forschungsanwendungen
Identification of Hypoxic Tumor Cells
Pimonidazole has been instrumental in identifying viable but nonproliferating hypoxic tumor cells in vivo, providing direct evidence of its relevance in solid tumors. This finding suggests that hypoxic cells, which are often resistant to therapy, can now be specifically targeted for more effective treatment outcomes. The study by Durand and Raleigh (1998) demonstrated pimonidazole's ability to label hypoxic cells without significant cytotoxicity, making it a valuable tool for studying tumor hypoxia and its implications for therapy (Durand & Raleigh, 1998).
Clinical Trials in Carcinoma of the Uterine Cervix
In a trial coordinated by the Medical Research Council, pimonidazole (Ro 03-8799) was tested for its efficacy in enhancing radiotherapy outcomes for advanced carcinoma of the uterine cervix. Although the trial found no benefit from using pimonidazole as a radiosensitizer, it highlighted the drug's potential role and the need for further research to understand its impact on blood supply to tumors and its possible adverse effects (Dische et al., 1993).
Quantitative Hypoxia Detection in Cervical Carcinoma
Varia et al. (1998) demonstrated the feasibility of using pimonidazole for both qualitative and quantitative assessment of tumor hypoxia in patients with cervical carcinoma. This study correlated hypoxia with markers of tumor proliferation, providing insights into the relationships between hypoxia, treatment resistance, and poor prognosis (Varia et al., 1998).
Hypoxia in Tuberculous Granulomas
Pimonidazole has also been applied outside of cancer research, for instance, in studying the hypoxic environment of tuberculous granulomas in animal models. Via et al. (2008) used pimonidazole to demonstrate that these granulomas are hypoxic, which has implications for targeting metabolic processes in tuberculosis treatment (Via et al., 2008).
Comparative Studies
Comparative studies have further validated pimonidazole's role in assessing tumor hypoxia and its correlation with radiation response, highlighting its potential in improving therapeutic strategies by identifying and targeting hypoxic tumor regions (Yaromina et al., 2005).
Safety And Hazards
Zukünftige Richtungen
The development of imidazole- and benzimidazole-based drugs, including Pimonidazole, is an active and attractive topic of medicinal chemistry . A new hypoxia marker, Pimo-yne, has been reported as a pimonidazole-alkyne conjugate . This marker has a similar hypoxia detection capability as Pimonidazole because the alkyne tag is small and can be detected by Cu-catalyzed click reaction with azide-tagged fluorescent dyes .
Eigenschaften
IUPAC Name |
1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18/h4,7,10,16H,1-3,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWOOAYQYLJEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867867 | |
| Record name | Pimonidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pimonidazole | |
CAS RN |
70132-50-2 | |
| Record name | Pimonidazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070132502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimonidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12485 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PIMONIDAZOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pimonidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pimonidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIMONIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46JO4D76R2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)

![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1677817.png)





